molecular formula C19H17N3O7S2 B2582415 (Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865198-99-8

(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2582415
CAS No.: 865198-99-8
M. Wt: 463.48
InChI Key: NYGJTXHZLVZURX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O7S2 and its molecular weight is 463.48. The purity is usually 95%.
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Biological Activity

(Z)-Methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula : C₁₅H₁₈N₄O₅S
  • Molecular Weight : 366.39 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and potentially induce apoptosis in cancer cells. The sulfonamide group in the structure is known for its antibacterial properties, while the thiazole moiety contributes to its anticancer effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of similar thiazole compounds showed enhanced antibacterial effects compared to conventional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL for the most active derivatives .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Bacillus cereus
Compound D0.030Escherichia coli

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways . Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against a panel of bacterial strains, including multidrug-resistant strains. The results indicated that compounds with similar structural motifs to this compound demonstrated superior antibacterial activity compared to traditional antibiotics .
  • Case Study on Anticancer Properties : In a controlled laboratory setting, researchers tested the compound's effect on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

methyl 4-[[3-(2-methoxy-2-oxoethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S2/c1-28-16(23)10-22-14-8-7-13(31(20,26)27)9-15(14)30-19(22)21-17(24)11-3-5-12(6-4-11)18(25)29-2/h3-9H,10H2,1-2H3,(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGJTXHZLVZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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